![molecular formula C15H22N2O4S B4793762 2-methoxy-N-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4793762.png)
2-methoxy-N-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide
Overview
Description
2-methoxy-N-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide is a compound that belongs to the class of sulfonylurea drugs. It has been widely used in scientific research for its ability to modulate the activity of ATP-sensitive potassium channels in cells.
Mechanism of Action
The mechanism of action of 2-methoxy-N-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide involves the inhibition of ATP-sensitive potassium channels in cells. This results in the depolarization of the cell membrane and the subsequent release of insulin in pancreatic beta cells. It also causes vasodilation, which leads to a decrease in blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methoxy-N-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide include the regulation of blood glucose levels, the promotion of insulin secretion, and the prevention of diabetic complications. It also causes vasodilation, which can lead to a decrease in blood pressure.
Advantages and Limitations for Lab Experiments
The advantages of using 2-methoxy-N-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide in lab experiments include its ability to modulate the activity of ATP-sensitive potassium channels in cells, which is crucial for insulin secretion and cardiovascular function. Its limitations include its potential toxicity and the need for careful handling and storage.
Future Directions
For the research on 2-methoxy-N-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide include the development of more potent and selective compounds that can target specific ATP-sensitive potassium channels in cells. It can also be used in the development of new drugs for the treatment of diabetes and cardiovascular diseases. Furthermore, it can be used in the study of the molecular mechanisms underlying the regulation of blood glucose levels and the prevention of diabetic complications.
Scientific Research Applications
2-methoxy-N-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has been used in various scientific research studies, particularly in the field of diabetes and cardiovascular diseases. It has been found to modulate the activity of ATP-sensitive potassium channels in cells, which play a crucial role in insulin secretion and cardiovascular function. It has also been used in studies related to the regulation of blood glucose levels and the prevention of diabetic complications.
properties
IUPAC Name |
2-methoxy-N-methyl-5-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-11-6-8-17(9-7-11)22(19,20)12-4-5-14(21-3)13(10-12)15(18)16-2/h4-5,10-11H,6-9H2,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPHMFXFNHIWDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-methyl-5-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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